4-bromo-3-ethoxy-N-ethylbenzamide
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Overview
Description
4-Bromo-3-ethoxy-N-ethylbenzamide is a chemical compound with the molecular formula C₁₂H₁₄BrNO₂. It is a derivative of benzamide, featuring a bromine atom at the 4-position, an ethoxy group at the 3-position, and an ethylamino group at the nitrogen atom of the amide group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The bromine atom can be oxidized to form this compound derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to convert the bromine atom to hydrogen, resulting in different derivatives.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH₃) are used, often with heating to facilitate the reaction.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Derivatives with hydrogen replacing the bromine atom.
Substitution Products: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-ethoxy-N-ethylbenzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-bromo-3-ethoxy-N-ethylbenzamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
4-Bromo-N-ethylbenzamide: Similar structure but lacks the ethoxy group.
3-Ethoxy-N-ethylbenzamide: Similar structure but lacks the bromine atom.
4-Bromo-3-methoxy-N-ethylbenzamide: Similar structure but with a methoxy group instead of ethoxy.
Uniqueness: 4-Bromo-3-ethoxy-N-ethylbenzamide is unique due to the combination of the bromine atom, ethoxy group, and ethylamino group, which can influence its chemical reactivity and biological activity differently compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-bromo-3-ethoxy-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-3-13-11(14)8-5-6-9(12)10(7-8)15-4-2/h5-7H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXAEMMMHDCWTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)Br)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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